Cas no 897619-26-0 (N-benzyl-6-4-(4-fluorophenyl)piperazin-1-yl-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-amine)

N-benzyl-6-4-(4-fluorophenyl)piperazin-1-yl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core, substituted with a benzylamine group and a 4-(4-fluorophenyl)piperazine moiety. This structure suggests potential utility in medicinal chemistry, particularly as a kinase inhibitor or receptor modulator due to its fused bicyclic system and fluorophenyl substitution. The presence of the piperazine ring enhances solubility and binding affinity, while the fluorophenyl group may improve metabolic stability. Its well-defined synthetic route allows for precise modifications, making it a valuable intermediate for pharmacological research. The compound's stability and purity profile support its use in structure-activity relationship studies.
N-benzyl-6-4-(4-fluorophenyl)piperazin-1-yl-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-amine structure
897619-26-0 structure
Product name:N-benzyl-6-4-(4-fluorophenyl)piperazin-1-yl-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-amine
CAS No:897619-26-0
MF:C23H24FN7
MW:417.481966972351
CID:5515532
PubChem ID:7162551

N-benzyl-6-4-(4-fluorophenyl)piperazin-1-yl-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
    • N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
    • CCG-306167
    • N-benzyl-6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
    • STK891064
    • F2031-0897
    • 897619-26-0
    • AKOS002313032
    • N-benzyl-6-4-(4-fluorophenyl)piperazin-1-yl-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-amine
    • Inchi: 1S/C23H24FN7/c1-29-22-20(16-26-29)21(25-15-17-5-3-2-4-6-17)27-23(28-22)31-13-11-30(12-14-31)19-9-7-18(24)8-10-19/h2-10,16H,11-15H2,1H3,(H,25,27,28)
    • InChI Key: FDTSQISSQDVCRA-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)N1CCN(C2N=C(C3C=NN(C)C=3N=2)NCC2C=CC=CC=2)CC1

Computed Properties

  • Exact Mass: 417.20772196g/mol
  • Monoisotopic Mass: 417.20772196g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 5
  • Complexity: 558
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 62.1Ų

N-benzyl-6-4-(4-fluorophenyl)piperazin-1-yl-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2031-0897-10mg
N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
897619-26-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2031-0897-30mg
N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
897619-26-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F2031-0897-15mg
N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
897619-26-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F2031-0897-5μmol
N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
897619-26-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2031-0897-20mg
N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
897619-26-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F2031-0897-3mg
N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
897619-26-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2031-0897-10μmol
N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
897619-26-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F2031-0897-2mg
N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
897619-26-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F2031-0897-4mg
N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
897619-26-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2031-0897-20μmol
N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
897619-26-0 90%+
20μl
$79.0 2023-05-17

Additional information on N-benzyl-6-4-(4-fluorophenyl)piperazin-1-yl-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-amine

Introduction to N-benzyl-6-4-(4-fluorophenyl)piperazin-1-yl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 897619-26-0)

N-benzyl-6-4-(4-fluorophenyl)piperazin-1-yl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a compound with the CAS number 897619-26-0, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and promising biological activities. The presence of a piperazine moiety and a pyrazolo[3,4-d]pyrimidine core suggests potential applications in the development of drugs targeting various therapeutic areas.

The structural composition of this compound is highly intriguing, incorporating several key pharmacophoric elements that contribute to its biological relevance. The benzyl group attached to the piperazine ring likely enhances solubility and metabolic stability, while the 4-fluorophenyl substituent may influence binding affinity and selectivity. The pyrazolo[3,4-d]pyrimidine scaffold is particularly noteworthy, as it is a known heterocyclic system with demonstrated activity in multiple pharmacological contexts.

In recent years, there has been a growing interest in pyrazolo[3,4-d]pyrimidine derivatives due to their versatile biological properties. These compounds have been extensively studied for their potential as kinase inhibitors, particularly in the context of cancer therapy. The introduction of fluorine atoms into aromatic rings is a common strategy to modulate pharmacokinetic properties and improve drug efficacy. In the case of N-benzyl-6-4-(4-fluorophenyl)piperazin-1-yl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the fluorine substituent on the phenyl ring may enhance interactions with target enzymes, leading to improved therapeutic outcomes.

The piperazine ring is another critical feature of this compound, known for its ability to form stable hydrogen bonds with biological targets. This moiety is frequently incorporated into drug molecules due to its capacity to enhance binding affinity and selectivity. The combination of a piperazine ring with a pyrazolo[3,4-d]pyrimidine core creates a scaffold that is well-suited for further derivatization and optimization. Such structural features make this compound a valuable candidate for drug discovery efforts aimed at developing novel therapeutics.

Recent studies have highlighted the importance of fluorinated pyrazolo[3,4-d]pyrimidines in medicinal chemistry. These derivatives have shown promise in preclinical models as inhibitors of various kinases involved in cancer progression. The benzyl group in N-benzyl-6-4-(4-fluorophenyl)piperazin-1-yl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine may also contribute to metabolic stability, ensuring prolonged half-life and improved bioavailability. These factors collectively make this compound an attractive candidate for further investigation.

The synthesis of N-benzyl-6-4-(4-fluorophenyl)piperazin-1-yl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-am ine involves multiple steps, each requiring precise control to ensure high yield and purity. The introduction of the fluorine atom into the phenyl ring is a critical step, often requiring specialized methodologies to achieve high selectivity and yield. Advances in synthetic chemistry have enabled more efficient routes for constructing complex heterocyclic systems like this one.

In conclusion, N-benzyl-6-[4-(fluorophenyl)]piperazin-1-y]methyl-H-pyrazolo[3,4-d]pyrimidin--]amine (CAS No. 89761926) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of pharmacophoric elements makes it a promising candidate for further development as a therapeutic agent. Ongoing research efforts are likely to uncover additional applications and refine synthetic methodologies for this compound.

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